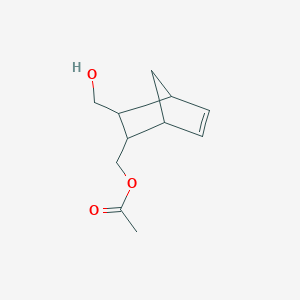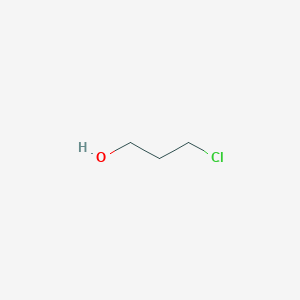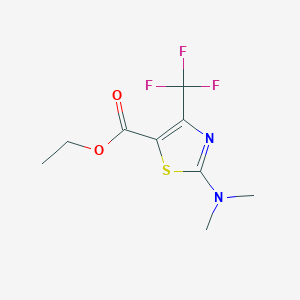
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate
Übersicht
Beschreibung
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of thiazolecarboxylates and is known for its ability to act as a potent inhibitor of certain enzymes and biological processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate involves its ability to bind to the active site of enzymes and disrupt their function. This compound is known to form strong hydrogen bonds with the amino acid residues in the active site, leading to inhibition of enzyme activity. Additionally, it has been shown to exhibit antioxidant and antimicrobial properties, further expanding its potential applications.
Biochemische Und Physiologische Effekte
Studies have shown that Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate can have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may have potential uses in the treatment of various diseases. Additionally, this compound has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate is its ability to act as a potent inhibitor of enzymes and biological processes. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate. One area of interest is the development of new inhibitors of enzymes and biological processes using this compound as a template. Additionally, further investigation into its potential uses in the treatment of diseases such as cancer and Alzheimer's disease may be warranted. Finally, the development of new synthetic routes for this compound may lead to improved yields and purity, making it more accessible for research purposes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate has been extensively studied for its potential applications in various areas of scientific research. One of its primary uses is as a tool for investigating enzyme inhibition and biological processes. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase, among others.
Eigenschaften
CAS-Nummer |
135026-10-7 |
|---|---|
Produktname |
Ethyl 2-dimethylamino-4-trifluoromethyl-5-thiazolecarboxylate |
Molekularformel |
C9H11F3N2O2S |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
ethyl 2-(dimethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11F3N2O2S/c1-4-16-7(15)5-6(9(10,11)12)13-8(17-5)14(2)3/h4H2,1-3H3 |
InChI-Schlüssel |
ZRJZKAXPJRDCOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)N(C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

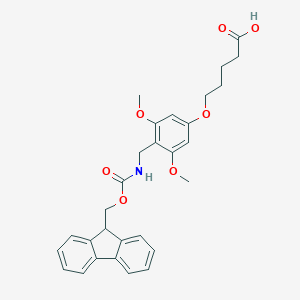
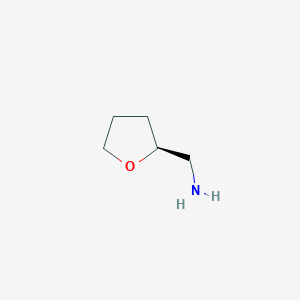
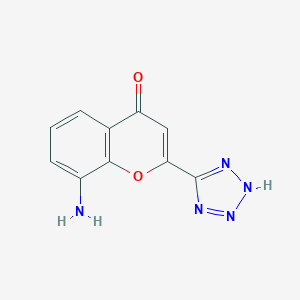
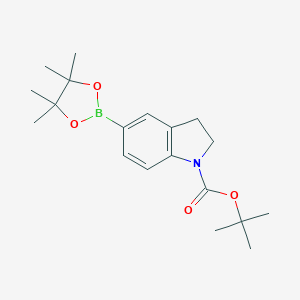
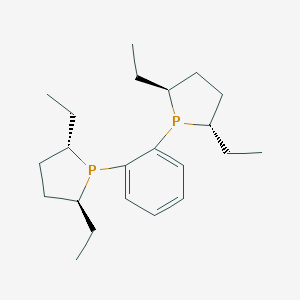
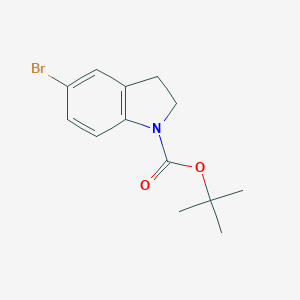
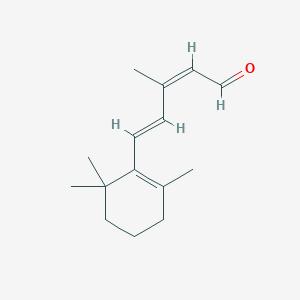
![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
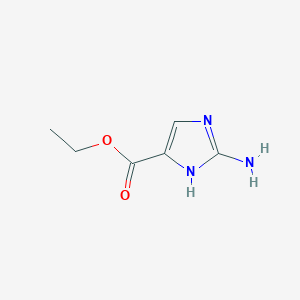
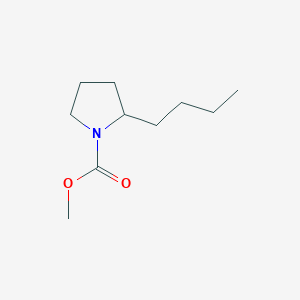
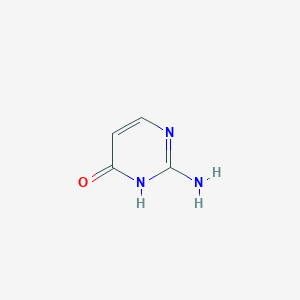
![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)
